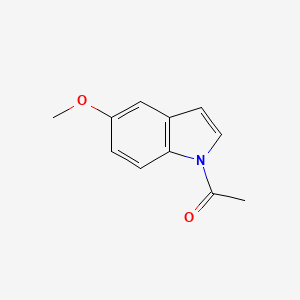

1-Acetyl-5-methoxyindole

Vue d'ensemble

Description

1-Acetyl-5-methoxyindole is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescence Quenching Studies

1-Acetyl-5-methoxyindole, a derivative of indole, has been studied for its role in fluorescence quenching. Research by Sanyal et al. (1989) explored the quenching of fluorescence of 5-methoxyindole and related compounds by oxidized dithiothreitol, suggesting a ground-state interaction which is crucial for understanding fluorescence dynamics in biological systems (Sanyal et al., 1989).

Plant Immune System Stimulation

Kong et al. (2021) investigated the biological activity of 5-methoxyindole, a homolog of melatonin, in stimulating the plant immune system. Their findings indicate that 5-methoxyindole, along with other melatonin homologs, can induce disease resistance and reactive oxygen species production in plants (Kong et al., 2021).

Pinealocyte Secretion Studies

Research by Haldar-Misra and Pévet (2004) found that different 5-methoxyindoles, including this compound, influence the secretion process in pinealocytes. This study contributes to understanding the regulation mechanisms involving sympathetic innervation and 5-methoxyindoles in the pineal gland (Haldar-Misra & Pévet, 2004).

Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates significant potential in biomedical analysis due to its strong fluorescence in a wide pH range. This property makes it a valuable tool for fluorescent labeling in medical research (Hirano et al., 2004).

Photoreceptor Metabolism

Besharse and Dunis (1983) explored the role of methoxyindoles, including 5-methoxyindoles, in activating rod disk shedding in photoreceptor metabolism. This research provides insights into the control mechanisms of rhythmic photoreceptor metabolism (Besharse & Dunis, 1983).

Mécanisme D'action

- Role : These receptors play a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes .

- Resulting Changes : Activation of melatonin receptors influences gene expression, cellular responses, and circadian rhythms .

- Melatonin Biosynthesis : 1-Acetyl-5-methoxyindole is a chemical homolog of melatonin. It shares a similar biosynthetic pathway with melatonin, starting from l-tryptophan. Enzymes like tryptophan 5-hydroxylase and aromatic amino acid decarboxylase are involved .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Safety and Hazards

Orientations Futures

Indoles are valuable lead compounds for the development of new anti-inflammatory drugs and cancer chemoprevention . The demand for melatonin, an important indoleamine, is increasing due to its health-promoting bioactivities . Therefore, the biosynthesis of melatonin from low-cost L-tryptophan in E. coli provides a rapid and economical strategy for the synthesis of melatonin .

Analyse Biochimique

Biochemical Properties

1-Acetyl-5-methoxyindole, like other indole derivatives, interacts with various enzymes, proteins, and biomolecules. It is known to bind with high affinity to multiple receptors, which can be beneficial in developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that indole derivatives exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that indole derivatives are involved in various metabolic pathways

Propriétés

IUPAC Name |

1-(5-methoxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEPUHYQEZPPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438519 | |

| Record name | 1-Acetyl-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58246-80-3 | |

| Record name | 1-Acetyl-5-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

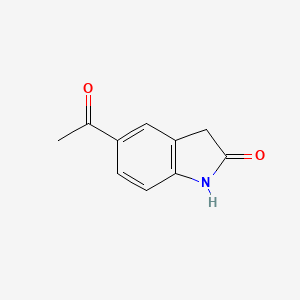

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide](/img/structure/B1336617.png)